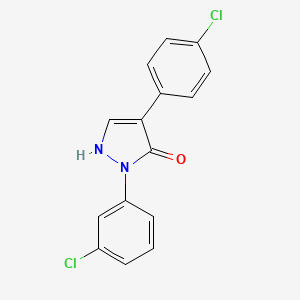

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-(3-chlorophenyl)-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one" is a pyrazole derivative characterized by the presence of chlorophenyl groups. Pyrazole derivatives are known for their diverse biological activities and are subjects of interest in the field of medicinal chemistry. The compound , although not directly studied in the provided papers, shares structural similarities with the compounds that have been analyzed, such as the presence of chlorophenyl groups and a pyrazole core.

Synthesis Analysis

The synthesis of related pyrazole derivatives often involves condensation or cyclization reactions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through the reaction of an enone with (3-chlorophenyl)hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For example, the crystal structure of a related compound was determined to crystallize in the monoclinic system under space group P21/c . The molecular geometry and vibrational wavenumbers of similar compounds have been computed using density functional theory (DFT) methods . These computational studies provide insights into the equilibrium geometry, bond lengths, and angles, which are crucial for understanding the molecular structure of the compound .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from molecular electrostatic potential (MEP) studies, which identify potential sites for electrophilic and nucleophilic attacks. For instance, negative MEP regions are localized over the carbonyl group and phenyl rings, indicating sites for electrophilic attack, while positive regions are localized over nitrogen atoms, suggesting sites for nucleophilic attack . These findings can guide the prediction of chemical reactions involving the compound of interest.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be deduced from their spectroscopic data, including FT-IR, NMR, and UV spectra, as well as from theoretical calculations of properties like HOMO-LUMO energies and hyperpolarizabilities . These properties are indicative of the compound's stability, reactivity, and potential applications. For example, the nonlinear optical properties of a related compound were evaluated by determining its hyperpolarizabilities .

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Potential

- Compounds similar to 2-(3-chlorophenyl)-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one have shown promise as potential antimicrobial and anticancer agents. For instance, novel pyrazole derivatives synthesized from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate exhibited significant antimicrobial activity and higher anticancer activity compared to the reference drug doxorubicin (Hafez, El-Gazzar, & Al-Hussain, 2016).

Structural Characterization and Molecular Docking

- Studies on structurally related pyrazole compounds, such as 1-Methyl-3-trifluoromethyl-5-[(3-chlorophenyl)sulfanyl]-1H-pyrazole-4-carbaldehyde O-(4-chlorobenzoyl)oxime, have focused on crystallography to understand their structural properties. These compounds form certain dihedral angles with the pyrazole ring, indicating their potential molecular configurations (Dai, Zhang, Shi, Luo, & Shi, 2011).

- Pyrazole derivatives have been subjected to docking studies to propose their potential against targets like human microsomal prostaglandin E synthase 1, suggesting their relevance in drug design and discovery (Thomas et al., 2019).

Synthesis and Biological Activities

- The synthesis of various pyrazole compounds, including those with chlorophenyl groups, has been explored extensively, with a focus on their crystal structures and potential biological activities, such as antitubercular properties (Prathap, Himaja, Mali, & Munirajasekhar, 2014).

Spectroscopic Analysis and Quantum Chemical Calculations

- In-depth spectroscopic and quantum chemical analyses of similar pyrazole compounds have been conducted to understand their molecular structure, vibrational spectra, and potential as bioactive molecules with antimicrobial properties (Viji et al., 2020).

Eigenschaften

IUPAC Name |

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O/c16-11-6-4-10(5-7-11)14-9-18-19(15(14)20)13-3-1-2-12(17)8-13/h1-9,18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKORPSPKPJBLEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1,2-dihydro-3H-pyrazol-3-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-[3-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2509027.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2509028.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2509029.png)

![3-bromo-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B2509043.png)

![2-{1-[(tert-butoxy)carbonyl]-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)azetidin-3-yl}acetic acid](/img/structure/B2509045.png)

![5-(4-ethoxyphenyl)-2-methyl-3-(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2509050.png)